

# synthesis of lead oxalate from lead nitrate and sodium oxalate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Synthesis of Lead(II) Oxalate

## Abstract

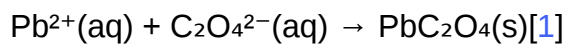
This technical guide provides a comprehensive overview of the synthesis of lead(II) oxalate from the reaction of lead(II) nitrate and sodium oxalate. The document details the underlying chemical principles, experimental protocols, and characterization of the final product.

Quantitative data are presented in tabular format for clarity and ease of comparison. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this precipitation reaction.

## Introduction

Lead(II) oxalate ( $\text{PbC}_2\text{O}_4$ ) is a heavy, white crystalline solid with low solubility in water.<sup>[1][2]</sup> It is synthesized via a metathesis, or double displacement, reaction involving aqueous solutions of a soluble lead salt, such as lead(II) nitrate, and an oxalate salt, typically sodium oxalate.<sup>[1][3]</sup> The reaction results in the precipitation of solid lead(II) oxalate due to its poor solubility.<sup>[1]</sup> This compound serves as a precursor in various applications, including the production of lead oxide single crystals through thermal decomposition.

The synthesis is a straightforward and rapid precipitation reaction, governed by the principles of solubility equilibria. The net ionic equation highlights the direct combination of lead(II) ions and oxalate ions to form the solid product.<sup>[4][5]</sup>



## Physicochemical Properties and Reaction Data

The fundamental properties of the reactants and the product are crucial for understanding the synthesis.

**Table 1: Physical and Chemical Properties of Lead(II) Oxalate**

Property	Value	Reference
Chemical Formula	PbC <sub>2</sub> O <sub>4</sub>	[1]
Molar Mass	295.219 g/mol	[1]
Appearance	White Powder/Solid	[1]
Density	5.28 g/cm <sup>3</sup>	[1]
Melting Point	327.4 °C (decomposes)	[1]
Solubility in Water	0.0091 g/100 mL (at 25 °C)	[1]
Crystal System (Hydrate)	Triclinic	[6][7]

**Table 2: Reactant Information**

Compound	Chemical Formula	Molar Mass ( g/mol )
Lead(II) Nitrate	Pb(NO <sub>3</sub> ) <sub>2</sub>	331.2
Sodium Oxalate	Na <sub>2</sub> C <sub>2</sub> O <sub>4</sub>	134.0

**Table 3: Thermodynamic Data for the Reaction**

The reaction between lead(II) nitrate and sodium oxalate is spontaneous and slightly exothermic.[8]

Thermodynamic Parameter	Value
Gibbs Free Energy ( $\Delta G$ at 20°C)	-56.0 kJ
Enthalpy Change ( $\Delta H$ at 20°C)	-22.2 kJ

## Experimental Protocols

Two primary methods for the synthesis of lead(II) oxalate are presented: direct precipitation for producing powder and a gel diffusion method for growing larger crystals.

### Protocol 1: Direct Precipitation

This method is suitable for rapidly producing a fine powder of lead(II) oxalate.

Materials:

- 0.1 M Lead(II) Nitrate solution ( $\text{Pb}(\text{NO}_3)_2$ )
- 0.1 M Sodium Oxalate solution ( $\text{Na}_2\text{C}_2\text{O}_4$ )
- Deionized water
- Beakers
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel, filter paper)
- Drying oven

Procedure:

- Preparation of Solutions: Prepare 0.1 M aqueous solutions of lead(II) nitrate and sodium oxalate using deionized water.
- Precipitation: In a beaker, place a defined volume of the 0.1 M lead(II) nitrate solution (e.g., 50 mL). While stirring, slowly add an equimolar volume (50 mL) of the 0.1 M sodium oxalate solution. A white precipitate of lead(II) oxalate will form immediately.[\[5\]](#)

- Digestion: Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion and to allow for particle size growth, which aids in filtration.
- Isolation: Separate the precipitate from the supernatant liquid by vacuum filtration.
- Washing: Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities, primarily sodium nitrate. Follow with a wash of ethanol to facilitate drying.
- Drying: Carefully transfer the filtered solid to a watch glass and dry in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved. The product is anhydrous lead(II) oxalate.<sup>[7]</sup>

## Protocol 2: Synthesis in Silica Gel (for Crystal Growth)

This method facilitates the growth of larger, well-defined crystals by slowing the diffusion of reactants.<sup>[7]</sup>

Materials:

- Sodium silicate solution ( $\text{Na}_2\text{SiO}_3$ )
- Nitric acid ( $\text{HNO}_3$ )
- Lead(II) Nitrate ( $\text{Pb}(\text{NO}_3)_2$ )
- Sodium Oxalate ( $\text{Na}_2\text{C}_2\text{O}_4$ )
- U-tube apparatus

Procedure:

- Gel Preparation: Prepare a silica gel by acidifying a sodium silicate solution with nitric acid to a target pH. A study found an optimal pH of 4.8.<sup>[6][7]</sup> Pour the solution into a U-tube and allow it to set for several days.<sup>[7]</sup>
- Addition of Reactants: Once the gel has set, carefully add a solution of lead(II) nitrate (e.g., 0.1 M) to one arm of the U-tube and a solution of sodium oxalate (e.g., 0.1 M) to the other

arm.[6][7]

- Crystal Growth: Cover the U-tube and allow it to stand undisturbed for several weeks. The reactants will diffuse slowly through the gel, and where they meet, nucleation and crystal growth of lead(II) oxalate hydrate will occur.[7]
- Isolation: Once crystals of a suitable size have formed, they can be isolated by carefully dissolving the surrounding gel with hot water. The crystals are then filtered, washed, and dried as described in Protocol 1.[7]

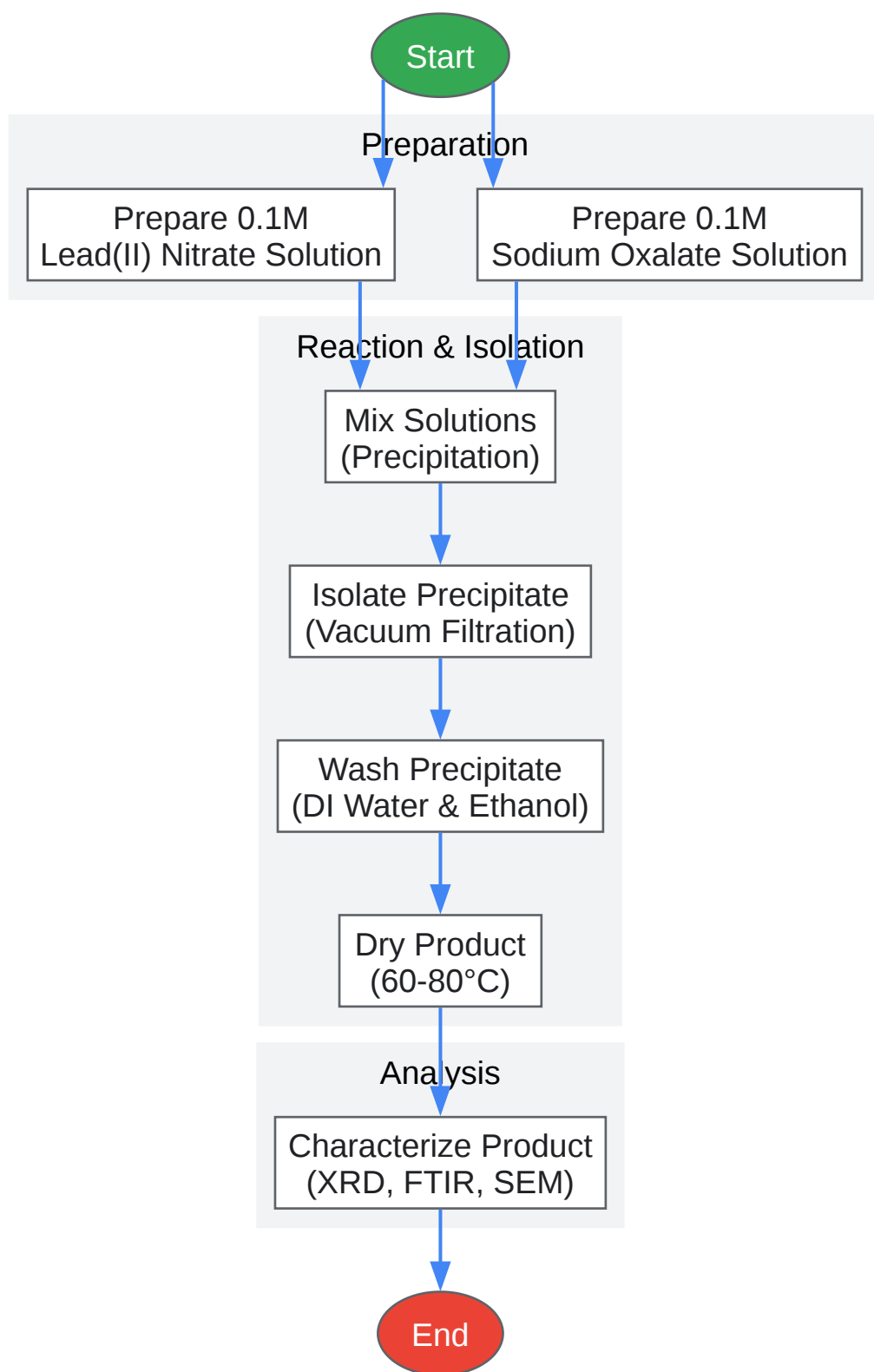
**Table 4: Optimized Conditions for Silica Gel Synthesis[6][7]**

Parameter	Optimal Value	Resulting Yield
Gel pH	4.8	23.34%
Pb(NO <sub>3</sub> ) <sub>2</sub> Concentration	0.10 M	
Na <sub>2</sub> C <sub>2</sub> O <sub>4</sub> Concentration	0.10 M	

## Visualized Workflows and Pathways

### Experimental Workflow for Direct Precipitation

The following diagram outlines the general workflow for the direct precipitation synthesis of lead(II) oxalate.

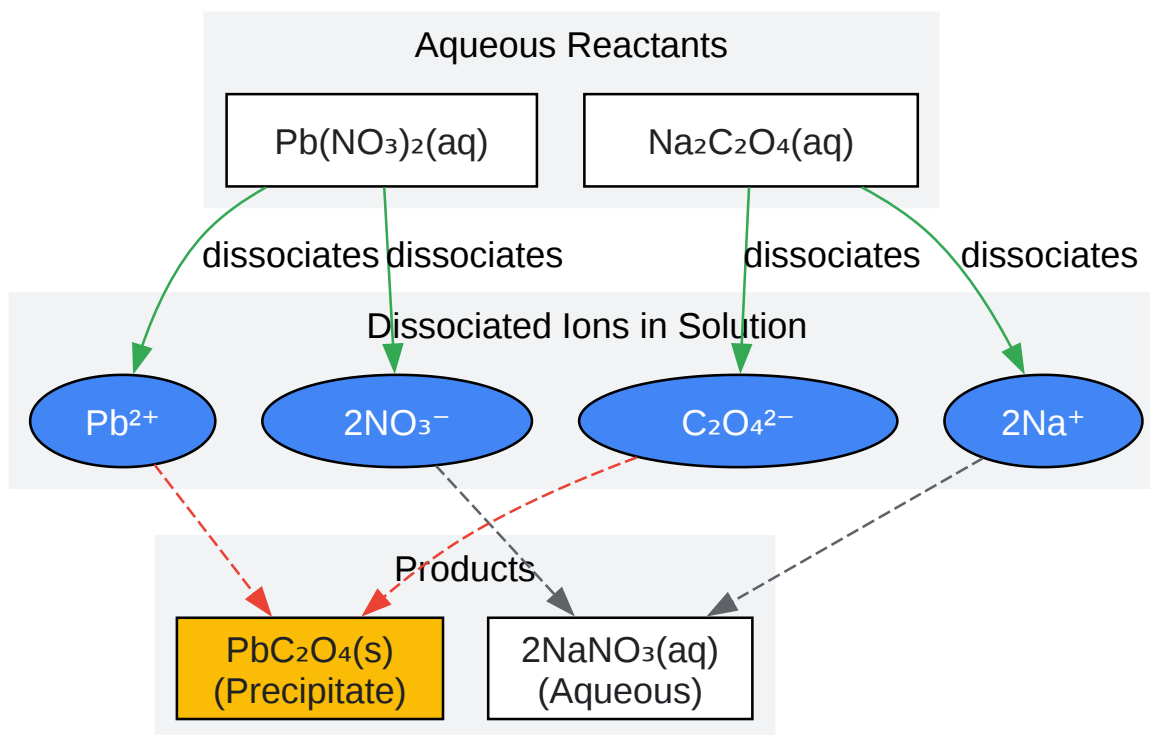


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Caption: Experimental workflow for **lead oxalate** synthesis.

## Chemical Reaction Pathway

This diagram illustrates the dissociation of reactants and the formation of the product in an aqueous solution.



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Caption: Ionic pathway for **lead oxalate** precipitation.

## Product Characterization

The identity and purity of the synthesized lead(II) oxalate can be confirmed using standard analytical techniques.

- Powder X-ray Diffraction (XRD): Used to confirm the crystalline phase and structure of the product.<sup>[6]</sup>
- Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic vibrational bands of the oxalate group.<sup>[6]</sup>

- Scanning Electron Microscopy (SEM): Used to observe the morphology and size of the synthesized crystals or particles.[6]

## Safety and Handling

Lead(II) nitrate and the resulting lead(II) oxalate are highly toxic.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Waste materials must be disposed of according to institutional and environmental regulations for heavy metal waste.

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